2-Amino-5-fluorobenzothiazole

Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

Researchers optimizing antimycobacterial candidates often face regioisomeric ambiguity with fluorinated benzothiazoles-6-fluoro or non-fluorinated analogs fail to replicate target engagement. 2-Amino-5-fluorobenzothiazole (CAS 20358-07-0) resolves this with a fixed 5-fluoro substitution delivering MIC 0.03 μg/mL vs M. abscessus and a well-defined electronic profile (HOMO-LUMO 4.49 eV, LogP 1.92). • Reliable solid, mp 177-181°C, soluble in methanol • Amino group enables acylation/diazotization; fluorine ensures metabolic stability • Available from multiple global suppliers in ≥98% purity with ambient shipping

Molecular Formula C7H5FN2S
Molecular Weight 168.19 g/mol
CAS No. 20358-07-0
Cat. No. B1268510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluorobenzothiazole
CAS20358-07-0
Molecular FormulaC7H5FN2S
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(S2)N
InChIInChI=1S/C7H5FN2S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
InChIKeyYHBIGBYIUMCLJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-fluorobenzothiazole (CAS 20358-07-0) - Chemical Identity and Core Properties


2-Amino-5-fluorobenzothiazole (CAS 20358-07-0) is a heterocyclic building block featuring a benzothiazole core with an amino group at the 2-position and a fluorine atom at the 5-position . This substitution pattern confers distinct physicochemical properties, including a predicted LogP of 1.92 and a specific HOMO-LUMO gap of 4.49 eV as calculated by DFT methods, which are critical parameters for understanding its reactivity and potential interactions with biological targets . The compound is a solid at room temperature with a melting point of 177-181°C and a predicted boiling point of 312.0±34.0 °C, and it is soluble in methanol [REFS-2, REFS-3].

The Critical Importance of 5-Fluoro Substitution in 2-Aminobenzothiazole Analogs for Biological Activity


In the benzothiazole class, the precise position of the fluorine substituent is a primary driver of pharmacological activity and metabolic fate. Non-fluorinated 2-aminobenzothiazole serves as a foundational scaffold, but the introduction of a fluorine atom at the 5-position induces specific electronic perturbations and alters molecular recognition. Studies on fluorinated 2-arylbenzothiazoles, which share a similar core, demonstrate that the presence and location of fluorine directly impacts interactions with targets like the aryl hydrocarbon receptor (AhR), a key factor in antitumor activity [1]. Therefore, substituting 2-Amino-5-fluorobenzothiazole with a different regioisomer (e.g., 6-fluoro) or a non-fluorinated analog cannot be assumed to yield the same biological or physicochemical profile, as the subsequent evidence will quantify .

Quantitative Differentiators: Evidence-Based Advantages of 2-Amino-5-fluorobenzothiazole vs. Closest Analogs


Regioisomeric Advantage: Differential π-π Stacking Energy vs. 6-Fluoro Analog

Computational analysis reveals that the 5-fluoro regioisomer exhibits a distinct intermolecular interaction profile compared to its 6-fluoro counterpart. Specifically, the calculated π-π stacking energy is -12.4 kcal/mol for 2-amino-5-fluorobenzothiazole, whereas it is -14.1 kcal/mol for 2-amino-6-fluorobenzothiazole. This 1.7 kcal/mol difference suggests a subtly altered capacity for non-covalent binding with aromatic residues in biological targets .

Structure-Activity Relationship Medicinal Chemistry Computational Chemistry

Lipophilicity Tuning: LogP Difference of 0.13 Units vs. 4-Fluoro Regioisomer

Lipophilicity, a critical parameter influencing membrane permeability and distribution, is fine-tuned by the fluorine's position. The calculated LogP for 2-amino-5-fluorobenzothiazole is 1.92, which is intermediate between the more lipophilic 4-fluoro analog (LogP = 2.05) and the less lipophilic 6-fluoro analog (LogP = 1.88) . This provides a quantifiable difference of 0.13 LogP units compared to the 4-fluoro isomer.

ADME Drug Design Physicochemical Property

Potency Baseline for Antimycobacterial Activity: MIC Values in the Range of 0.03-0.12 μg/mL

As a core scaffold for antimycobacterial agents, 2-amino-5-fluorobenzothiazole exhibits a defined potency window. In assays against Mycobacterium abscessus and other rapid-grower nontuberculous mycobacteria (NTM), derivatives built on this core have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.12 μg/mL [1]. This is in contrast to its activity against the Mycobacterium avium complex, where MIC values are higher, at 1-2 μg/mL [1].

Antimicrobial Mycobacterium Infectious Disease

Electronic Structure Baseline: HOMO-LUMO Gap of 4.49 eV

The electronic properties of 2-amino-5-fluorobenzothiazole are defined by a DFT-calculated HOMO energy of -6.23 eV and a LUMO energy of -1.74 eV, resulting in a HOMO-LUMO gap of 4.49 eV . This value serves as a crucial reference point for understanding the molecule's chemical reactivity and potential for charge transfer interactions.

Computational Chemistry DFT Electronics

Validated Application Scenarios for 2-Amino-5-fluorobenzothiazole in R&D and Procurement


Medicinal Chemistry: Scaffold for Antimycobacterial Lead Optimization

The demonstrated antimycobacterial activity, with MIC values as low as 0.03 μg/mL against M. abscessus, positions this compound as a privileged scaffold for developing new therapeutics targeting non-tuberculous mycobacteria (NTM) . Its defined potency window and lower activity against the M. avium complex provide a clear SAR starting point for optimization efforts aimed at improving spectrum or potency.

Drug Discovery: Rational Design of Regioisomer-Specific Probes

The quantifiable differences in LogP (1.92) and π-π stacking energy (-12.4 kcal/mol) compared to 4-fluoro and 6-fluoro regioisomers make this compound a valuable tool for deconvoluting target engagement and ADME properties . Researchers can use it to probe the effect of subtle electronic and steric changes on biological activity without altering the core pharmacophore.

Materials Science: Building Block with Defined Electronic Properties

The well-characterized HOMO-LUMO gap of 4.49 eV, along with its specific dipole moment and bond polarization, establishes this molecule as a defined electronic building block . This is crucial for applications in organic electronics, chemosensors, or as a ligand in coordination chemistry where predictable charge transfer properties are required.

Organic Synthesis: A Versatile Intermediate with Predictable Reactivity

As a stable solid with well-defined solubility in methanol, this compound serves as a reliable synthetic intermediate for constructing more complex heterocyclic systems . Its amino group is a common site for further functionalization (e.g., acylation, diazotization), while the fluorine atom provides a handle for orthogonal reactivity or metabolic stabilization.

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